Isopropyl hydrogen sulphate

acid catalysis Brønsted acidity pKa comparison

Isopropyl hydrogen sulphate (IHS; propan-2-yl hydrogen sulfate; CAS 6914-90-5) is a monoalkyl sulfate ester of sulfuric acid, characterized by a branched isopropyl group attached to the sulfate moiety. It functions as a strong Brønsted acid (predicted pKa −2.84 ± 0.15) and serves as a reactive electrophilic alkylating agent via the polar O–S bond.

Molecular Formula C3H8O4S
Molecular Weight 140.16 g/mol
CAS No. 6914-90-5
Cat. No. B037201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl hydrogen sulphate
CAS6914-90-5
Synonymsisopropyl hydrogen sulphate; Sulfuric acid hydrogen isopropyl ester; Einecs 230-021-2; Isopropyl hydrogen sulfate
Molecular FormulaC3H8O4S
Molecular Weight140.16 g/mol
Structural Identifiers
SMILESCC(C)OS(=O)(=O)O
InChIInChI=1S/C3H8O4S/c1-3(2)7-8(4,5)6/h3H,1-2H3,(H,4,5,6)
InChIKeyIVNFTPCOZIGNAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isopropyl Hydrogen Sulphate (CAS 6914-90-5): Baseline Identity and Organosulfate Ester Class Context for Scientific Procurement


Isopropyl hydrogen sulphate (IHS; propan-2-yl hydrogen sulfate; CAS 6914-90-5) is a monoalkyl sulfate ester of sulfuric acid, characterized by a branched isopropyl group attached to the sulfate moiety . It functions as a strong Brønsted acid (predicted pKa −2.84 ± 0.15) and serves as a reactive electrophilic alkylating agent via the polar O–S bond . The compound is industrially significant as the key intermediate in the indirect hydration of propylene to isopropyl alcohol—a process that annually produces over 10⁹ lb of IPA in the United States [1]. IHS is also utilized as an acid catalyst in etherification and condensation reactions, and as a building block for pharmaceutical intermediates such as O-isopropyl-isourea salts [2].

Why Isopropyl Hydrogen Sulphate Cannot Be Simply Substituted by Methyl, Ethyl, or n-Propyl Analogs in Critical Applications


Monoalkyl hydrogen sulfates are not functionally interchangeable despite sharing the –OSO₃H head group. The alkyl substituent dictates three non-compensable properties: (i) Brønsted acidity, with pKa varying systematically from −3.35 (methyl) through −3.14 (ethyl) to −2.84 (isopropyl) ; (ii) steric demand at the electrophilic carbon, which controls SN2 alkylation rates and determines whether the dominant hydrolysis mechanism is first-order (SN1-like) or second-order (SN2) [1]; and (iii) biological recognition—the enzyme monomethyl-sulfatase (EC 3.1.6.16) hydrolyzes monomethyl sulfate but is completely inactive toward monoethyl and monoisopropyl sulfate [2]. These differences mean that substituting isopropyl hydrogen sulphate with a smaller or linear analog will alter reaction rates and regioselectivity, change impurity profiles in pharmaceutical syntheses, and produce different environmental persistence and toxicological signatures.

Quantitative Differentiation Evidence for Isopropyl Hydrogen Sulphate Relative to Closest Alkyl Hydrogen Sulfate Analogs


pKa-Driven Acid Strength Differentiation: Isopropyl vs. Methyl vs. Ethyl Hydrogen Sulfate

Isopropyl hydrogen sulphate is the weakest Brønsted acid among the three most common monoalkyl hydrogen sulfates, with a predicted pKa of −2.84 ± 0.15. This is 0.50 pKa units higher (weaker acid) than methyl hydrogen sulfate (pKa −3.35 ± 0.15) and 0.30 units higher than ethyl hydrogen sulfate (pKa −3.14 ± 0.15). In acid-catalyzed processes, this 0.3–0.5 pKa difference corresponds to a 2- to 3-fold lower proton concentration at equivalent stoichiometric loading, enabling finer control of acid-sensitive substrates .

acid catalysis Brønsted acidity pKa comparison alkyl hydrogen sulfate

Synthetic Yield Advantage for O-Isopropyl-Isourea Intermediates: Hydrogen Sulfate Salt vs. Hydrochloride Salt

The use of isopropyl hydrogen sulphate as the counterion in O-isopropyl-isourea synthesis delivers a 91.7% yield with 96.6% purity (potentiometric titration). In contrast, the corresponding hydrochloride salt route (prior art) achieved only 38% yield under comparable conditions. This 2.4-fold yield improvement is attributed to the hydrogen sulfate counterion providing a more favorable crystallization and reduced by-product formation profile [1].

pharmaceutical intermediate O-isopropyl-isourea synthetic yield hydrogen sulfate vs hydrochloride

Enzymatic Recognition: Monoisopropyl Sulfate Is Not a Substrate for Monomethyl-Sulfatase (EC 3.1.6.16)

The enzyme monomethyl-sulfatase (EC 3.1.6.16) is highly specific for monomethyl sulfate and does NOT act on monoethyl sulfate, monoisopropyl sulfate, or monododecyl sulfate. This binary substrate discrimination means that in biological or environmental systems containing this enzyme, monomethyl sulfate is rapidly hydrolyzed, while monoisopropyl sulfate persists intact. No equivalent enzyme is known that preferentially hydrolyzes monoisopropyl sulfate [1].

enzymatic hydrolysis sulfatase specificity biodegradation monoalkyl sulfate

Analytical Differentiation: Ion Chromatography Recovery Rates for Isopropyl Sulfate vs. Ethyl Sulfate in Pharmaceutical Quality Control

A validated ion chromatography method for simultaneous determination of ethyl sulfate (EtS) and isopropyl sulfate (IprS) in abacavir sulfate drug substance achieved average recovery rates of 100.9% for IprS vs. 98.7% for EtS, with identical limits of detection (0.3 μg/mL) and quantification (0.8 μg/mL) for both analytes. The method is specific for EtS and IprS and resolves them from chloride, bromide, nitrate, sulfate, methyl sulfate, and methanesulfonate. This demonstrates that isopropyl sulfate can be quantified with accuracy comparable to or better than ethyl sulfate in pharmaceutical impurity profiling [1].

ion chromatography genotoxic impurity pharmaceutical analysis recovery rate

Hydrolysis Mechanism Profile: Alkyl Group Dictates Partitioning Between First-Order and Second-Order Pathways in Alkaline Hydrolysis

Calhoun and Burwell (1955) demonstrated that in the series of sodium alkyl sulfates (methyl → ethyl → n-propyl → isobutyl), the ratio of second-order (k₂) to first-order (k₁) hydrolysis rate constants declines from 60 to 5.3. For sodium isopropyl sulfate and sodium sec-butyl sulfate, second-order hydrolysis is described as 'relatively small,' and for neopentyl and pinacolyl sulfates it is undetectable. This trend reflects increasing steric hindrance at the α-carbon, which suppresses bimolecular nucleophilic attack (SN2) in favor of unimolecular (SN1-like) pathways. Isopropyl sulfate thus occupies a mechanistic crossover region between predominantly SN2 (methyl, ethyl) and predominantly SN1 behavior [1].

hydrolysis kinetics sodium alkyl sulfate SN1 vs SN2 reaction mechanism

Evidence-Driven Application Scenarios Where Isopropyl Hydrogen Sulphate Provides Verifiable Advantage


Synthesis of O-Isopropyl-Isourea Pharmaceutical Intermediates with Superior Yield

Procurement of isopropyl hydrogen sulphate is directly justified for laboratories synthesizing O-isopropyl-isourea hydrogen sulfate or sulfate salts—key intermediates for pharmaceuticals, agricultural chemicals, and industrial chemicals. The hydrogen sulfate salt route delivers 91.7% yield and 96.6% purity, a 2.4-fold improvement over the 38% yield of the hydrochloride route [1]. This eliminates the need for expensive reagents (e.g., chloroform amidinium chloride or dodecylbenzene sulfonic acid) used in alternative methods.

Acid Catalysis Requiring Tuned Brønsted Acidity to Avoid Substrate Degradation

In acid-catalyzed etherification and condensation reactions involving acid-sensitive substrates (e.g., tertiary alcohols, epoxides, or glycosidic bonds), isopropyl hydrogen sulphate (pKa −2.84) provides a meaningful 2–3× reduction in proton activity compared to methyl hydrogen sulfate (pKa −3.35) or ethyl hydrogen sulfate (pKa −3.14), as demonstrated by predicted pKa comparisons [1]. This reduced acidity minimizes dehydration and polymerization side reactions while retaining sufficient catalytic activity.

Chemical Biology Studies Requiring a Hydrolysis-Resistant Alkyl Sulfate Probe

Researchers investigating sulfatase enzyme mechanisms or alkyl sulfate biodegradation pathways can employ isopropyl hydrogen sulphate as a non-hydrolyzable analog. The enzyme monomethyl-sulfatase (EC 3.1.6.16) is completely inactive toward monoisopropyl sulfate while efficiently hydrolyzing monomethyl sulfate [1]. This binary selectivity makes the isopropyl analog a valuable negative-control substrate or a persistent environmental tracer.

Pharmaceutical Impurity Quantification and Reference Standard Programs

Isopropyl hydrogen sulphate (as the isopropyl sulfate anion) is a process-related impurity in drug substances manufactured using isopropanol and sulfuric acid—including abacavir sulfate (HIV treatment) and baloxavir marboxil (influenza treatment). A validated ion chromatography method achieves 100.9% recovery for isopropyl sulfate with a detection limit of 0.3 μg/mL, demonstrating reliable quantification for regulatory impurity control [1]. Procurement of characterized IHS reference material is essential for analytical method validation and QC release testing.

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